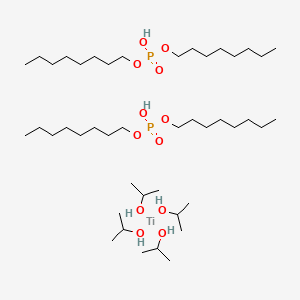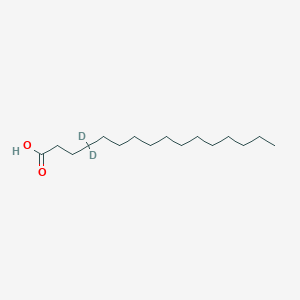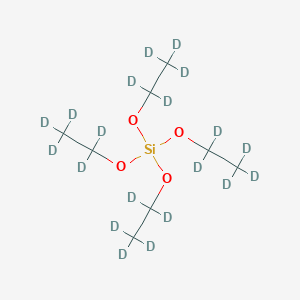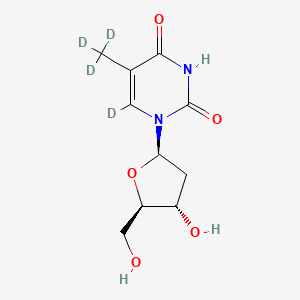
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine 1-oxide
Vue d'ensemble
Description
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine 1-oxide (CFTNPO) is a compound of interest to scientists due to its potential applications in synthetic organic chemistry. It is a heterocyclic compound, containing both nitrogen and oxygen atoms, and is a type of pyridine-oxides. CFTNPO has been used in a variety of research applications, including drug design, biochemistry, and chemical synthesis.
Applications De Recherche Scientifique
Applications in Surface Science and Catalysis
- Transition metal compounds, including oxides, nitrides, carbides, and sulfides, exhibit unique electronic and structural properties. Near-edge X-ray absorption fine structure (NEXAFS) technique investigations reveal insights into the local bonding environment, coordination numbers, and crystal structures of these compounds. Such studies underscore the importance of transition metal compounds in understanding physical and chemical properties relevant to materials science, catalysis, and environmental science (Chen, 1998).
Role in Organic Synthesis and Drug Development
- Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have shown significant importance in organic synthesis and catalysis due to their versatility as synthetic intermediates. Their applications extend to the formation of metal complexes, catalyst design, and asymmetric synthesis. The biological relevance of some N-oxide compounds, including potential anticancer, antibacterial, and anti-inflammatory activities, highlights their importance in medicinal chemistry (Li et al., 2019).
Environmental Science and Safety
- Studies on novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) emphasize the need for environmental and health risk assessments. Emerging fluoroalkylether substances, including those with chlorinated and nitrated groups, have been identified in environmental media and human tissues, necessitating further toxicological studies to evaluate their long-term impacts (Wang et al., 2019).
Sensing and Electronic Applications
- The metallation of π-deficient heterocyclic compounds, including those with nitrated phenyl groups, provides insight into the regioselectivity and reactivity of such molecules, which is crucial for designing sensors and electronic devices. The study of 3-fluoropyridine metallation, for example, reveals conditions that lead to selective functionalization, which is fundamental in the development of sensitive and specific sensors (Marsais & Quéguiner, 1983).
Propriétés
IUPAC Name |
3-chloro-2-(4-fluoro-3-nitrophenyl)-1-oxido-5-(trifluoromethyl)pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF4N2O3/c13-8-4-7(12(15,16)17)5-18(20)11(8)6-1-2-9(14)10(3-6)19(21)22/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFDODDQVGSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=[N+]2[O-])C(F)(F)F)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)](/img/structure/B1436262.png)
![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride](/img/structure/B1436263.png)









![3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol](/img/structure/B1436278.png)